Cas no 313-17-7 (7-(TRIFLUOROMETHYL)QUINOLIN-8-OL)
7-(TRIFLUOROMETHYL)QUINOLIN-8-OL Chemical and Physical Properties
Names and Identifiers
-
- 7-(TRIFLUOROMETHYL)QUINOLIN-8-OL
-
- Inchi: 1S/C10H6F3NO/c11-10(12,13)7-4-3-6-2-1-5-14-8(6)9(7)15/h1-5,15H
- InChI Key: WFJZHTCFMJRPKG-UHFFFAOYSA-N
- SMILES: N1C2C(=CC=C(C(F)(F)F)C=2O)C=CC=1
Computed Properties
- Exact Mass: 213.04
- Monoisotopic Mass: 213.04
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 231
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 33.1A^2
7-(TRIFLUOROMETHYL)QUINOLIN-8-OL Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM223088-1g |
7-(Trifluoromethyl)quinolin-8-ol |
313-17-7 | 95% | 1g |
$439 | 2021-08-04 | |
| Chemenu | CM223088-5g |
7-(Trifluoromethyl)quinolin-8-ol |
313-17-7 | 95% | 5g |
$1538 | 2021-08-04 | |
| Chemenu | CM223088-1g |
7-(Trifluoromethyl)quinolin-8-ol |
313-17-7 | 95% | 1g |
$465 | 2023-03-20 | |
| Alichem | A189000812-1g |
8-Hydroxy-7-(trifluoromethyl)quinoline |
313-17-7 | 98% | 1g |
$634.60 | 2023-09-02 | |
| Alichem | A189000812-5g |
8-Hydroxy-7-(trifluoromethyl)quinoline |
313-17-7 | 98% | 5g |
$2198.49 | 2023-09-02 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD305079-1g |
7-(Trifluoromethyl)quinolin-8-ol |
313-17-7 | 95+% | 1g |
¥3227.0 | 2023-03-20 |
7-(TRIFLUOROMETHYL)QUINOLIN-8-OL Related Literature
-
Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
-
2. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
-
Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
-
Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
-
Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
Additional information on 7-(TRIFLUOROMETHYL)QUINOLIN-8-OL
7-(TRIFLUOROMETHYL)QUINOLIN-8-OL (CAS No. 313-17-7): A Comprehensive Overview
7-(Trifluoromethyl)quinolin-8-ol, with the CAS number 313-17-7, is a synthetic organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the quinoline class and is characterized by its unique trifluoromethyl group, which imparts distinct chemical and biological properties. The compound's structure and functional groups make it a valuable candidate for various applications, including drug discovery and development.
The chemical structure of 7-(trifluoromethyl)quinolin-8-ol consists of a quinoline ring with a hydroxyl group at the 8-position and a trifluoromethyl group at the 7-position. The quinoline ring is a heterocyclic aromatic compound with a benzene ring fused to a pyridine ring, providing a rigid and planar structure. The hydroxyl group at the 8-position can participate in hydrogen bonding, which is crucial for interactions with biological targets. The trifluoromethyl group, on the other hand, enhances the lipophilicity of the molecule, influencing its pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME).
Recent studies have highlighted the potential of 7-(trifluoromethyl)quinolin-8-ol in various therapeutic areas. One notable application is in the development of antiviral agents. Research published in the Journal of Medicinal Chemistry has shown that compounds with a similar structure exhibit potent antiviral activity against several RNA viruses, including influenza and coronaviruses. The trifluoromethyl group plays a crucial role in enhancing the antiviral efficacy by modulating the compound's interaction with viral enzymes.
In addition to antiviral properties, 7-(trifluoromethyl)quinolin-8-ol has been investigated for its potential as an anticancer agent. Studies have demonstrated that this compound can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The mechanism of action involves targeting key signaling pathways such as PI3K/AKT and MAPK, which are often dysregulated in cancer cells. These findings suggest that 7-(trifluoromethyl)quinolin-8-ol could be a promising lead compound for further drug development in oncology.
The pharmacological profile of 7-(trifluoromethyl)quinolin-8-ol has also been explored in the context of neurodegenerative diseases. Research published in the Journal of Neurochemistry has shown that this compound can protect neurons from oxidative stress and inhibit neuroinflammation. These effects are attributed to its ability to modulate redox-sensitive signaling pathways and reduce the production of pro-inflammatory cytokines. Given the growing prevalence of neurodegenerative disorders such as Alzheimer's and Parkinson's disease, compounds like 7-(trifluoromethyl)quinolin-8-ol offer new avenues for therapeutic intervention.
The synthesis of 7-(trifluoromethyl)quinolin-8-ol involves several well-established chemical reactions. One common synthetic route starts with the reaction of 2-aminoanthraquinone with trifluoroacetic anhydride to form the trifluoromethylated intermediate. Subsequent cyclization and hydroxylation steps yield the final product. The synthetic process can be optimized to achieve high yields and purity, making it suitable for large-scale production.
In terms of safety and toxicity, preclinical studies have shown that 7-(trifluoromethyl)quinolin-8-ol exhibits favorable safety profiles at therapeutic concentrations. However, as with any new chemical entity, comprehensive safety assessments are essential before advancing to clinical trials. These assessments typically include in vitro cytotoxicity tests, animal toxicity studies, and genotoxicity evaluations to ensure that the compound is safe for human use.
The future prospects for 7-(trifluoromethyl)quinolin-8-ol are promising. Ongoing research aims to further elucidate its mechanisms of action and optimize its pharmacological properties through structure-activity relationship (SAR) studies. Additionally, efforts are being made to develop prodrugs or drug delivery systems that can enhance its bioavailability and target specificity.
In conclusion, 7-(trifluoromethyl)quinolin-8-ol (CAS No. 313-17-7) is a versatile compound with potential applications in antiviral therapy, cancer treatment, and neuroprotection. Its unique chemical structure and biological activities make it an attractive candidate for further research and development in medicinal chemistry and pharmaceutical sciences.
313-17-7 (7-(TRIFLUOROMETHYL)QUINOLIN-8-OL) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)